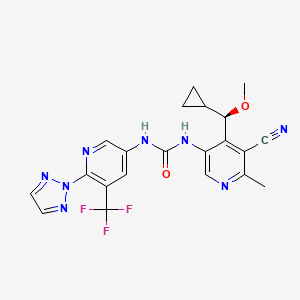

(R)-Malt1-IN-3

Description

Properties

Molecular Formula |

C21H19F3N8O2 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

1-[5-cyano-4-[(R)-cyclopropyl(methoxy)methyl]-6-methyl-3-pyridinyl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)-3-pyridinyl]urea |

InChI |

InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m1/s1 |

InChI Key |

DDGNZGLBMAPNGD-GOSISDBHSA-N |

Isomeric SMILES |

CC1=NC=C(C(=C1C#N)[C@@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |

Canonical SMILES |

CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(R)-Malt1-IN-3: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways crucial for the activation and proliferation of lymphocytes. Its dual function as a scaffold protein and a paracaspase makes it a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which is essential for activating the nuclear factor-kappa B (NF-κB) signaling pathway downstream of antigen and other cellular receptors. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target. (R)-Malt1-IN-3 is a potent and specific inhibitor of the MALT1 protease and represents a promising lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on MALT1 signaling, quantitative data on its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of MALT1 Protease Activity

This compound exerts its therapeutic effect by directly inhibiting the proteolytic activity of the MALT1 paracaspase. MALT1's protease function is critical for the sustained activation of the NF-κB pathway. It achieves this by cleaving and inactivating several negative regulators of NF-κB signaling, including A20 (TNFAIP3), cylindromatosis (CYLD), and RelB. By preventing the cleavage of these substrates, this compound effectively dampens the pro-survival signals that are aberrantly activated in certain cancers, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

The available data suggests that MALT1-IN-3 is a potent inhibitor of MALT1 protease. While specific data for the (R)-enantiomer is not publicly available, the racemic mixture, MALT1-IN-3 (also referred to as compound 122), has been shown to be a potent inhibitor of MALT1.

Quantitative Data

The inhibitory activity of MALT1-IN-3 has been characterized in both biochemical and cell-based assays. The following tables summarize the available quantitative data for the racemic mixture of MALT1-IN-3.

Table 1: Biochemical Inhibitory Activity of MALT1-IN-3

| Target | Assay Type | IC50 (µM) | Source |

| MALT1 Protease | Biochemical Assay | 0.06 | MedChemExpress[1] |

Table 2: Cellular Inhibitory Activity of MALT1-IN-3 in OCI-Ly3 Cells

| Cellular Effect | Cell Line | Assay Type | IC50 (µM) | Source |

| Inhibition of IL-6 Secretion | OCI-Ly3 | Cellular Assay | 0.14 | MedChemExpress[1] |

| Inhibition of IL-10 Secretion | OCI-Ly3 | Cellular Assay | 0.13 | MedChemExpress[1] |

Signaling Pathways

This compound modulates the NF-κB signaling pathway by inhibiting the proteolytic activity of MALT1. The following diagram illustrates the canonical NF-κB signaling pathway and the point of intervention for MALT1 inhibitors.

Caption: MALT1 in the NF-κB signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize MALT1 inhibitors like this compound. These are generalized protocols based on publicly available information and may require optimization for specific experimental conditions.

MALT1 Biochemical Protease Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1 protein.

Principle: The assay utilizes a fluorogenic peptide substrate that is specifically cleaved by MALT1. Upon cleavage, a fluorescent molecule is released, and the increase in fluorescence intensity is proportional to the MALT1 protease activity. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Materials:

-

Recombinant full-length MALT1 protein

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer: 50 mM Tris (pH 7.5), 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well black microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted compounds to the wells of the 384-well plate. The final DMSO concentration should be kept constant (e.g., 0.1%).

-

Add the MALT1 enzyme to the wells and pre-incubate with the compound for a specified time (e.g., 2 hours) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC) over a defined period (e.g., 8 hours) at room temperature.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the MALT1 biochemical assay.

OCI-Ly3 Cell-Based Cytokine Secretion Assay

This assay assesses the functional consequence of MALT1 inhibition in a relevant cancer cell line by measuring the secretion of key cytokines.

Principle: ABC-DLBCL cell lines, such as OCI-Ly3, are dependent on constitutive MALT1 activity for their survival and proliferation, which is associated with the secretion of pro-inflammatory cytokines like IL-6 and IL-10. Inhibition of MALT1 by this compound is expected to reduce the secretion of these cytokines. The concentration of the secreted cytokines in the cell culture supernatant is measured using an ELISA or a similar immunoassay.

Materials:

-

OCI-Ly3 cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well cell culture plates

-

ELISA kits for human IL-6 and IL-10

Procedure:

-

Seed OCI-Ly3 cells into a 96-well plate at a predetermined density.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant from each well.

-

Quantify the concentration of IL-6 and IL-10 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentration against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 values for the inhibition of cytokine secretion.

Caption: Workflow for the cell-based cytokine secretion assay.

RelB Cleavage Assay by Western Blot

This assay provides a direct readout of MALT1 protease activity within cells by monitoring the cleavage of one of its key substrates, RelB.

Principle: In cells with active MALT1, the transcription factor RelB is cleaved. Inhibition of MALT1 protease activity by this compound will prevent this cleavage, leading to an accumulation of full-length RelB and a decrease in the cleaved fragment. These changes can be detected by Western blotting using an antibody that recognizes RelB.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8)

-

Test compound (e.g., this compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against RelB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the ABC-DLBCL cells with varying concentrations of the test compound for a defined period.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against RelB.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities for full-length and cleaved RelB to assess the extent of MALT1 inhibition.

Caption: Workflow for the RelB cleavage assay.

Conclusion

This compound is a potent inhibitor of the MALT1 paracaspase, targeting a key node in the NF-κB signaling pathway. Its ability to block the proteolytic activity of MALT1 leads to the suppression of pro-survival signals in cancer cells that are dependent on this pathway, such as ABC-DLBCL. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other MALT1 inhibitors. Further studies are warranted to fully elucidate the specific activity of the (R)-enantiomer and to explore its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide on (R)-Malt1-IN-3: A Covalent Inhibitor of MALT1 Paracaspase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein and paracaspase whose proteolytic activity is a key driver in the pathogenesis of certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL). This technical guide provides a comprehensive overview of (R)-Malt1-IN-3, a potent, irreversible, and selective covalent inhibitor of the MALT1 paracaspase. This document details the inhibitor's mechanism of action, its impact on critical signaling pathways, and presents quantitative data on its efficacy. Furthermore, it provides detailed experimental protocols for the characterization of this and similar MALT1 inhibitors, intended to serve as a valuable resource for researchers in the fields of oncology, immunology, and drug discovery.

Introduction to MALT1 Signaling

MALT1 is a unique dual-function protein, acting as both a scaffold and a cysteine protease. It is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors (B-cell and T-cell receptors) to downstream pathways, most notably the nuclear factor-κB (NF-κB) pathway. In normal lymphocytes, the CBM complex assembly is transient and tightly regulated. However, in ABC-DLBCL, mutations in upstream components like CARD11 or the B-cell receptor itself lead to constitutive CBM complex formation and chronic MALT1 activation.

As a scaffold, MALT1 recruits downstream signaling molecules that lead to the activation of the IκB kinase (IKK) complex, a crucial step in canonical NF-κB activation. In its proteolytic capacity, MALT1 cleaves and inactivates several negative regulators of NF-κB signaling, including A20, RelB, and CYLD, thereby amplifying and sustaining the pro-survival NF-κB signal. This constitutive activity of MALT1 protease is a key dependency for the survival and proliferation of ABC-DLBCL cells, making it a compelling therapeutic target.

This compound: A Selective Covalent Inhibitor

This compound, also referred to as compound 3 in key literature, is a rationally designed, irreversible substrate-mimetic inhibitor of the MALT1 active site. Its design is based on the Z-VRPR-fmk peptide, a known MALT1 inhibitor, with modifications to improve cell permeability and potency. This compound acts by covalently binding to the active site of the MALT1 paracaspase, thereby blocking its proteolytic function. This targeted inhibition leads to the suppression of NF-κB signaling and subsequently induces cell cycle arrest and apoptosis in MALT1-dependent cancer cells.

Mechanism of Action

The mechanism of MALT1 inhibition by this compound involves the formation of a covalent bond with the catalytic cysteine residue within the MALT1 active site. This irreversible binding effectively inactivates the enzyme, preventing it from cleaving its natural substrates. The consequence is the blockade of the amplification of NF-κB signaling, a critical survival pathway for ABC-DLBCL cells.

Quantitative Data

The efficacy and selectivity of this compound have been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | MALT1 Ki (nM) |

| Z-VRPR-fmk | 11.0 ± 1.0 |

| Compound 1 (Z-LVPR-fmk) | 12.0 ± 1.0 |

| Compound 2 | 1.8 ± 0.1 |

| This compound (Compound 3) | 1.1 ± 0.1 |

Data represent the mean ± SEM of 3 independent experiments.

Table 2: Cell-Based Efficacy of this compound

| Cell Line (Subtype) | MALT1-GloSensor IC50 (nM) | Growth Inhibition GI50 (nM) | RelB Cleavage Inhibition at 200 nM (%) |

| Raji (GCB) | 12.0 ± 2.0 | - | - |

| OCI-Ly3 (ABC) | - | 87 ± 6 | 96 |

| OCI-Ly10 (ABC) | - | 133 ± 25 | 93 |

| TMD8 (ABC) | - | 210 ± 20 | 88 |

| HBL-1 (ABC) | - | 430 ± 40 | 30 |

Data are presented as mean ± SEM from at least 3 independent experiments.

Table 3: Cysteine Protease Selectivity Profile of this compound

| Protease | % Inhibition at 100 nM |

| MALT1 | >95% |

| Caspase-1 | <50% |

| Caspase-3 | <50% |

| Caspase-6 | <50% |

| Caspase-7 | <50% |

| Caspase-8 | <50% |

| Cathepsin B | >50% |

| Cathepsin K | <50% |

| Cathepsin S | >50% |

This compound was tested against a panel of 26 cysteine proteases. Only 3 were inhibited by more than 50% at a concentration 10-fold weaker than its effect on MALT1 in vitro.

Impact on Signaling Pathways

Inhibition of MALT1's proteolytic activity by this compound leads to significant reprogramming of immune signaling pathways in ABC-DLBCL cells.

NF-κB Pathway

The primary consequence of MALT1 inhibition is the suppression of the NF-κB pathway. This is achieved by preventing the cleavage of negative regulators like RelB. The stabilization of these regulators dampens the constitutive NF-κB signaling that ABC-DLBCL cells depend on for survival.

JAK/STAT Pathway

Treatment with this compound also results in the downregulation of the JAK/STAT signaling pathway. This is evidenced by a decrease in the phosphorylation of STAT3 (p-STAT3). This effect is likely a downstream consequence of the altered cytokine expression profile induced by NF-κB inhibition.

Roquin and IL-10 Regulation

MALT1 is known to cleave and inactivate Roquin, a protein that destabilizes the mRNA of inflammatory cytokines, including IL-10. By inhibiting MALT1, this compound leads to increased Roquin activity, resulting in decreased IL-10 mRNA levels and subsequent loss of STAT3 activation. This reduction in serum IL-10 has been shown to be a useful pharmacodynamic biomarker for MALT1 inhibition in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro MALT1 Biochemical Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.

-

Reagents and Materials:

-

Recombinant LZ-MALT1 (amino acids 340–789 fused to a leucine zipper dimerization motif).

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M sodium citrate, 10 mM DTT, pH 7.5.

-

This compound or other test compounds.

-

384-well microtiter plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound to the assay buffer.

-

Add recombinant LZ-MALT1 to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic MALT1 substrate.

-

Measure the fluorescence intensity (excitation/emission at 355/460 nm) kinetically for at least 10 minutes.

-

Calculate the rate of reaction and determine the IC50 and Ki values from the dose-response curves.

-

MALT1-GloSensor Reporter Assay

This cell-based assay provides a quantitative readout of MALT1 protease activity in living cells.

-

Reagents and Materials:

-

Raji lymphoma cells stably expressing the MALT1-GloSensor reporter construct (containing the RelB cleavage site).

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin (IO).

-

This compound or other test compounds.

-

Luciferase assay reagent.

-

96-well white-walled plates.

-

Luminometer.

-

-

Procedure:

-

Seed the Raji MALT1-GloSensor cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 30 minutes.

-

Stimulate the cells with 200 ng/ml PMA and 1 µM IO for 1-2 hours to induce MALT1 activity.

-

Add the luciferase assay reagent to each well.

-

Measure the luminescence using a plate reader.

-

Normalize the data and calculate the IC50 values.

-

RelB Cleavage Western Blot Assay

This assay assesses the ability of an inhibitor to block the cleavage of the endogenous MALT1 substrate, RelB, in lymphoma cell lines.

-

Reagents and Materials:

-

ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8).

-

This compound or other test compounds.

-

Proteasome inhibitor (e.g., MG-132).

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-RelB, anti-MALT1, anti-Actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Treat ABC-DLBCL cells with increasing concentrations of the test compound for 30 minutes.

-

Add 5 µM MG-132 for 1.5 hours to allow the accumulation of cleaved RelB.

-

Harvest and lyse the cells.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the primary anti-RelB antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Quantify the band intensities for full-length and cleaved RelB, normalizing to a loading control like actin.

-

Cell Proliferation Assay (CFSE)

This assay measures the effect of MALT1 inhibition on the proliferation of lymphoma cells by tracking cell division.

-

Reagents and Materials:

-

ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1, OCI-Ly10).

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

This compound or other test compounds.

-

Complete cell culture medium.

-

Flow cytometer.

-

-

Procedure:

-

Label the lymphoma cells with CFSE according to the manufacturer's protocol.

-

Treat the CFSE-labeled cells with the test compound (e.g., 1 µM this compound) or vehicle.

-

Culture the cells for an appropriate period (e.g., 6 days).

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

-

Cell division is indicated by the sequential halving of CFSE fluorescence intensity.

-

In Vivo Pharmacodynamic Biomarker Assay (IL-10 ELISA)

This assay measures the level of human IL-10 in the serum of xenografted mice as a pharmacodynamic marker of MALT1 inhibition.

-

Reagents and Materials:

-

TMD8 or OCI-Ly3 xenografted mice.

-

This compound or vehicle.

-

Blood collection supplies.

-

Human IL-10 ELISA kit.

-

Microplate reader.

-

-

Procedure:

-

Treat tumor-bearing mice with the test compound (e.g., 30 mg/kg this compound) or vehicle.

-

Collect blood samples at various time points post-administration.

-

Separate the serum from the blood samples.

-

Perform the human IL-10 ELISA on the serum samples according to the manufacturer's protocol.

-

Measure the absorbance and calculate the concentration of human IL-10.

-

An In-depth Technical Guide to (R)-Malt1-IN-3, a Potent Modulator of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-Malt1-IN-3, a potent and specific inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase. MALT1 is a critical mediator in the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune responses and a significant contributor to the pathogenesis of various lymphomas and inflammatory diseases. This document details the mechanism of action of this compound, its quantitative inhibitory activities, and provides insights into the experimental protocols for its characterization. Furthermore, it visualizes the intricate NF-κB signaling cascade and relevant experimental workflows, offering a valuable resource for researchers and drug development professionals in the fields of oncology and immunology.

Introduction to MALT1 and the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The canonical NF-κB signaling pathway is tightly controlled, and its aberrant activation is a hallmark of many cancers, particularly certain subtypes of B-cell lymphomas, as well as chronic inflammatory and autoimmune disorders.

A key player in the activation of the canonical NF-κB pathway is the CARMA1-BCL10-MALT1 (CBM) signalosome complex. Within this complex, MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1) functions as both a scaffold protein and a cysteine protease, belonging to the paracaspase family. Upon antigen receptor stimulation, the CBM complex is formed, leading to the recruitment and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.

The proteolytic activity of MALT1 is crucial for amplifying and sustaining NF-κB signaling. MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB. By removing these inhibitory brakes, MALT1 ensures a robust and prolonged NF-κB response. Given its central role in this pathway, MALT1 has emerged as a compelling therapeutic target for diseases driven by aberrant NF-κB activation.

This compound: A Potent MALT1 Protease Inhibitor

This compound, also referred to as compound 121, is a small molecule inhibitor that specifically targets the protease activity of MALT1. It belongs to a class of substituted thiazolo-pyridine compounds. By inhibiting the enzymatic function of MALT1, this compound prevents the cleavage of MALT1 substrates, thereby dampening the NF-κB signaling cascade. This mechanism of action makes it a valuable tool for studying the physiological and pathological roles of MALT1 and a potential therapeutic agent for MALT1-dependent malignancies and inflammatory conditions.

Mechanism of Action

This compound acts as a direct inhibitor of the MALT1 paracaspase. Its inhibitory effect is achieved by binding to the active site of the MALT1 protease, preventing it from cleaving its natural substrates. This leads to the accumulation of negative regulators of NF-κB signaling and a subsequent reduction in the transcriptional activity of NF-κB.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. It is important to note that there are some discrepancies in the reported IC50 values from different commercial suppliers. The following tables summarize the available data.

Table 1: In Vitro Inhibitory Activity of this compound (Source 1)

| Target/Assay | Cell Line | IC50 (nM) |

| MALT1 Protease | - | 20 |

| Human IL-6 Production | OCI-LY3 | 60 |

| Human IL-10 Production | OCI-LY3 | 40 |

Table 2: In Vitro Inhibitory Activity of MALT1-IN-3 (Racemic) (Source 2)

| Target/Assay | Cell Line | IC50 (µM) |

| MALT1 Protease | - | 0.06 |

| Human IL-6 Production | OCI-LY3 | 0.14 |

| Human IL-10 Production | OCI-LY3 | 0.13 |

Note: OCI-LY3 is a human B-cell lymphoma cell line derived from a patient with diffuse large B-cell lymphoma (DLBCL) of the activated B-cell like (ABC) subtype, which is often dependent on chronic B-cell receptor signaling and subsequent NF-κB activation.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are often proprietary or described within the context of a larger study. However, based on the available data and common methodologies in the field, the following outlines the likely experimental procedures.

MALT1 Protease Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MALT1 protein.

Principle: A fluorogenic substrate containing a MALT1 cleavage site is incubated with recombinant MALT1 enzyme in the presence and absence of the test compound. Cleavage of the substrate by MALT1 releases a fluorescent group, leading to an increase in fluorescence intensity. The inhibition of this fluorescence signal is proportional to the inhibitory activity of the compound.

General Protocol:

-

Reagents: Recombinant human MALT1 protein, fluorogenic MALT1 substrate (e.g., Ac-LR-AMC), assay buffer, this compound.

-

Procedure: a. Serially dilute this compound to a range of concentrations. b. In a microplate, add the MALT1 enzyme to the assay buffer. c. Add the diluted this compound or vehicle control to the wells containing the enzyme and pre-incubate. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of Cytokine Production (OCI-LY3)

This assay assesses the effect of the inhibitor on a downstream biological consequence of MALT1 activity in a relevant cancer cell line.

Principle: OCI-LY3 cells, which have constitutive MALT1 activity, secrete cytokines like IL-6 and IL-10. Treatment with a MALT1 inhibitor is expected to reduce the production and secretion of these cytokines.

General Protocol:

-

Cell Culture: Culture OCI-LY3 cells in appropriate media and conditions.

-

Treatment: a. Seed the OCI-LY3 cells in a multi-well plate. b. Treat the cells with a serial dilution of this compound or vehicle control. c. Incubate for a specified period (e.g., 24-72 hours).

-

Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of human IL-6 and IL-10 in the supernatant using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based multiplex immunoassay.

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration and determine the IC50 value for the inhibition of each cytokine's production.

The NF-κB Signaling Pathway and the Role of MALT1

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the central role of the CBM complex and the specific substrates of MALT1.

Conclusion

This compound is a potent and valuable research tool for investigating the intricacies of the NF-κB signaling pathway. Its ability to specifically inhibit the protease function of MALT1 allows for the dissection of the downstream consequences of this enzymatic activity in both normal and pathological cellular contexts. For drug development professionals, this compound and its analogs represent a promising class of therapeutic agents for the treatment of MALT1-driven cancers and inflammatory diseases. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation. This technical guide provides a solid foundation of the current knowledge surrounding this compound, empowering researchers to effectively utilize this compound in their studies of NF-κB signaling and MALT1-related pathologies.

The Role of MALT1 Inhibition in B-Cell Lymphoma: A Technical Guide

Disclaimer: Information regarding a specific compound designated "(R)-Malt1-IN-3" was not publicly available at the time of this writing. This guide is based on the wealth of published data for other well-characterized, representative MALT1 paracaspase inhibitors and their role in B-cell lymphoma. The principles, pathways, and methodologies described are broadly applicable to the evaluation of novel MALT1 inhibitors in this therapeutic context.

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in specific subtypes of B-cell lymphomas, most notably Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL).[1][2][3][4] MALT1 is a unique paracaspase that functions as both a scaffold protein and a protease.[5][6][7] Its proteolytic activity is essential for the sustained activation of the NF-κB signaling pathway, which is a hallmark of ABC-DLBCL and crucial for tumor cell survival and proliferation.[1][3][8]

Constitutive activation of the B-cell receptor (BCR) pathway in ABC-DLBCL leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex.[1][9][10] Within this complex, MALT1's protease function is activated, leading to the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 (TNFAIP3), and RelB.[5][7][11] This sustained signaling promotes the expression of pro-survival genes and contributes to the aggressive nature of this lymphoma subtype.[1] Pharmacological inhibition of MALT1's proteolytic activity presents a promising therapeutic strategy to counteract this dependency.[9][10][12][13]

This technical guide provides an in-depth overview of the role of MALT1 inhibition in B-cell lymphoma, focusing on the mechanism of action, experimental evaluation, and relevant signaling pathways. It is intended for researchers, scientists, and drug development professionals in the field of oncology.

Mechanism of Action of MALT1 Inhibition

MALT1 inhibitors are designed to block the proteolytic activity of the MALT1 paracaspase. By doing so, they prevent the cleavage of key substrates that regulate NF-κB signaling. The primary consequences of MALT1 inhibition in susceptible B-cell lymphoma cells include:

-

Suppression of NF-κB Signaling: Inhibition of MALT1 protease activity prevents the degradation of NF-κB inhibitors, leading to a shutdown of the canonical NF-κB pathway.[1][8]

-

Induction of Apoptosis: By blocking the pro-survival signals emanating from the NF-κB pathway, MALT1 inhibitors can induce programmed cell death in lymphoma cells.

-

Modulation of MYC Signaling: MALT1 activity has been shown to regulate the stability of the MYC oncoprotein, a key driver in many lymphomas. Inhibition of MALT1 can lead to decreased MYC protein levels.[14]

-

Overcoming Resistance to BTK Inhibitors: MALT1 acts downstream of Bruton's tyrosine kinase (BTK). Therefore, MALT1 inhibitors may be effective in lymphomas that have developed resistance to BTK inhibitors through mutations in BTK or upstream components of the BCR pathway.[9][12][15][16]

The central role of MALT1 in the BCR signaling pathway is depicted in the following diagram:

Quantitative Data on MALT1 Inhibitor Activity

The following tables summarize representative quantitative data for preclinical MALT1 inhibitors against various B-cell lymphoma cell lines. This data is synthesized from multiple public sources.

Table 1: In Vitro Cell Viability (IC50/GI50 Values)

| Compound | Cell Line | Subtype | IC50/GI50 (µM) | Reference |

| MI-2 | HBL-1 | ABC-DLBCL | 0.2 | [17][18] |

| TMD8 | ABC-DLBCL | 0.5 | [17][18] | |

| OCI-Ly3 | ABC-DLBCL | 0.4 | [17][18] | |

| OCI-Ly10 | ABC-DLBCL | 0.4 | [17][18] | |

| U2932 | ABC-DLBCL | Resistant | [17] | |

| OCI-Ly1 | GCB-DLBCL | Resistant | [17] | |

| Compound 3 | HBL1 | ABC-DLBCL | ~0.01-0.1 | [5][15] |

| TMD8 | ABC-DLBCL | ~0.01-0.1 | [5][15] | |

| OCI-Ly10 | ABC-DLBCL | ~0.01-0.1 | [5][15] | |

| OCI-Ly3 | ABC-DLBCL | ~0.01-0.1 | [5][15] | |

| SY-12696 | OCI-Ly3 | ABC-DLBCL | 0.220 | [19] |

| OCI-Ly10 | ABC-DLBCL | 0.141 | [19] |

Table 2: In Vivo Tumor Growth Inhibition

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |

| MI-2 | TMD8 (subcutaneous) | 50 mg/kg, i.p., daily | Significant reduction | [18] |

| Compound 3 | TMD8 (subcutaneous) | 30 mg/kg, i.p. | Significant reduction | [5][15] |

| SY-12696 | OCI-Ly3 (xenograft) | 20 mg/kg | up to 90% | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of MALT1 inhibitors. Below are representative protocols for key in vitro and in vivo assays.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly3) in 96-well plates at a density of 1 x 10^5 cells/mL in appropriate culture medium.

-

Compound Treatment: Add serial dilutions of the MALT1 inhibitor to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition:

-

MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8][20]

-

MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours.[8][20]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MALT1 Substrate Cleavage

This method is used to confirm the on-target activity of the MALT1 inhibitor by assessing the cleavage of its known substrates.

-

Cell Lysis: Treat B-cell lymphoma cells with the MALT1 inhibitor for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-BCL10, anti-A20) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21][22][23][24][25]

In Vivo B-Cell Lymphoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the MALT1 inhibitor in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

-

Tumor Implantation: Subcutaneously inject a suspension of ABC-DLBCL cells (e.g., 5-10 x 10^6 cells in Matrigel) into the flank of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the MALT1 inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.[9][14][26][27][28]

Conclusion

The inhibition of MALT1 paracaspase activity represents a highly promising therapeutic strategy for B-cell lymphomas that are dependent on the NF-κB signaling pathway, particularly ABC-DLBCL. The preclinical data for various MALT1 inhibitors demonstrate potent and selective anti-tumor activity both in vitro and in vivo. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of novel MALT1 inhibitors, from initial in vitro screening to in vivo efficacy studies. As our understanding of the intricate signaling networks in B-cell malignancies continues to grow, targeted therapies such as MALT1 inhibition will undoubtedly play an increasingly important role in the development of more effective and personalized treatments for patients.

References

- 1. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. A New “Brew” of MALT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. ashpublications.org [ashpublications.org]

- 10. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Targeting MALT1 Proteolytic Activity in Immunity, Inflammation and Disease: Good or Bad? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MALT1 inhibitor SY-12696 proves efficient for treating BTKi-resistant DLBCL | BioWorld [bioworld.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. brd.nci.nih.gov [brd.nci.nih.gov]

- 23. origene.com [origene.com]

- 24. bosterbio.com [bosterbio.com]

- 25. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 26. ashpublications.org [ashpublications.org]

- 27. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]

- 28. An Overview on Diffuse Large B-Cell Lymphoma Models: Towards a Functional Genomics Approach [mdpi.com]

(R)-Malt1-IN-3 structure-activity relationship

An in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is crucial for the development of novel therapeutics for certain types of cancers and autoimmune diseases. While information on a specific compound designated "(R)-Malt1-IN-3" is not publicly available, this guide provides a comprehensive overview of the SAR for well-characterized MALT1 inhibitors, serving as a valuable resource for researchers, scientists, and drug development professionals.

MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a pivotal role in the activation of the NF-κB pathway downstream of antigen and other receptors.[1][2] MALT1 possesses both scaffolding functions and proteolytic activity, the latter being a critical driver in certain pathologies, making it an attractive drug target.[1][2]

MALT1 Signaling Pathway

MALT1 is a central regulator of NF-κB signaling. Upon antigen receptor stimulation, the CBM complex is formed, leading to the recruitment and activation of MALT1. Activated MALT1 functions as a scaffold to recruit downstream signaling molecules and as a protease that cleaves and inactivates negative regulators of the NF-κB pathway, such as A20 and RelB.[1][3] This dual function leads to the activation of the IκB kinase (IKK) complex, subsequent degradation of IκBα, and nuclear translocation of NF-κB dimers to promote the expression of target genes involved in cell proliferation, survival, and inflammation.

Structure-Activity Relationship of MALT1 Inhibitors

The development of MALT1 inhibitors has primarily focused on two main strategies: orthosteric inhibitors that target the active site and allosteric inhibitors that bind to a site remote from the catalytic center.

Orthosteric Peptidomimetic Inhibitors

Early efforts in MALT1 inhibitor development were centered around peptidomimetic compounds that mimic the natural substrates of MALT1. A well-known example is the tetrapeptide fluoromethylketone (fmk) inhibitor, Z-VRPR-fmk, which irreversibly binds to the catalytic cysteine (Cys464) in the MALT1 active site.[3] Structure-activity relationship studies on this class of compounds have revealed several key features for potent inhibition.

Table 1: SAR of Peptidomimetic MALT1 Inhibitors (Z-VRPR-fmk Analogs)

| Compound/Modification | P4 | P3 | P2 | P1 | Warhead | LZ-MALT1 IC50 (nM) | Raji MALT1-GloSensor IC50 (nM) | OCI-Ly3 GI50 (nM) |

| Z-VRPR-fmk | Val | Arg | Pro | Arg | FMK | 12 | 110 | 1500 |

| Compound 2 | Val | Arg | Pro | Arg | FMK | 31 | 1800 | 11000 |

| Compound 3 | 4-bromo-benzamide | Arg | Pro | Arg | FMK | 10 | 51 | 150 |

Data compiled from Fontan et al., 2018.[3]

The data in Table 1 highlights that modifications at the P4 position can significantly impact both biochemical and cellular potency. Replacing the valine in Z-VRPR-fmk with a 4-bromo-benzamide group (Compound 3) led to a substantial improvement in inhibitory activity.[3] This suggests that the S4 pocket of MALT1 can accommodate larger, aromatic substituents, and that exploring this region can lead to more potent and cell-permeable inhibitors. The fluoromethylketone (FMK) warhead is crucial for the irreversible covalent modification of the active site cysteine.

Allosteric Inhibitors

More recently, allosteric inhibitors of MALT1 have emerged as a promising therapeutic strategy. These compounds bind to a pocket at the interface of the caspase-like domain and the Ig3 domain, stabilizing an inactive conformation of the enzyme.[4] This approach can offer advantages in terms of selectivity and drug-like properties compared to the peptide-based active site inhibitors.

Table 2: SAR of Allosteric MALT1 Inhibitors

| Compound | Core Scaffold | Modifications | MALT1 Biochemical IC50 (µM) | Jurkat IL-2 Reporter IC50 (µM) |

| Hit Compound | Pyrazolopyrimidine | - | >10 | >10 |

| MLT-231 | Pyrazolopyrimidine | Optimized substituents | 0.015 | 0.053 |

| Compound 40 | Phenylpyrazole | Optimized substituents | 0.01 | 0.05 |

Data is representative and compiled from various sources on allosteric MALT1 inhibitors.[5][6]

The development of potent allosteric inhibitors like MLT-231 and Compound 40 demonstrates the feasibility of this approach. The SAR for these series is complex, involving optimization of multiple substitution points on the core scaffold to achieve high potency and favorable pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of MALT1 inhibitors. Below are summaries of key experimental protocols.

MALT1 Biochemical Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant MALT1.

Workflow:

Protocol Summary:

-

Recombinant MALT1 enzyme is pre-incubated with varying concentrations of the test compound in an appropriate assay buffer.

-

A fluorogenic MALT1 substrate, such as Ac-LRSR-AMC, is added to initiate the enzymatic reaction.

-

The cleavage of the substrate by MALT1 releases a fluorescent molecule (AMC), and the increase in fluorescence is monitored over time using a plate reader.

-

The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against the inhibitor concentrations.

MALT1 Cellular Assay (GloSensor™)

This cell-based assay provides a quantitative measure of MALT1 protease activity within living cells.

Workflow:

Protocol Summary:

-

A cell line (e.g., Raji B-cells) is engineered to express a MALT1-GloSensor™ reporter. This reporter is a fusion protein containing a luciferase enzyme that is activated upon cleavage by MALT1.

-

The cells are pre-treated with different concentrations of the MALT1 inhibitor.

-

MALT1 activity is induced by stimulating the cells with agents like phorbol 12-myristate 13-acetate (PMA) and ionomycin.

-

The resulting luciferase activity, which is proportional to MALT1 activity, is measured using a luminometer.

-

The cellular IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration.[3]

RelB Cleavage Assay

This assay assesses the ability of an inhibitor to block the MALT1-mediated cleavage of one of its key cellular substrates, RelB.

Workflow:

Protocol Summary:

-

A suitable cell line with constitutive MALT1 activity (e.g., ABC-DLBCL cell lines like OCI-Ly3) is treated with the MALT1 inhibitor for a specific duration.

-

The cells are lysed, and the protein extracts are separated by SDS-PAGE.

-

A Western blot is performed using an antibody that recognizes RelB.

-

The inhibition of RelB cleavage is determined by observing a decrease in the cleaved form of RelB and an increase in the full-length form in inhibitor-treated cells compared to untreated controls.[3]

Conclusion

The development of potent and selective MALT1 inhibitors is a promising avenue for the treatment of various malignancies and autoimmune disorders. The structure-activity relationships of both orthosteric and allosteric inhibitors provide a solid foundation for the rational design of new chemical entities with improved pharmacological properties. The experimental protocols outlined in this guide are essential for the rigorous evaluation of these compounds and their advancement toward clinical applications. While the specific details of "this compound" remain elusive in the public domain, the principles and methodologies described herein are broadly applicable to the field of MALT1 inhibitor research.

References

- 1. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MALT1 protease: a new therapeutic target in B-lymphoma and beyond? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MALT1 — 3decision [3decision.discngine.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Malt1-IN-3: An In-Depth Technical Guide to the Allosteric Inhibition of MALT1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical signaling protein and a paracaspase that plays a central role in the activation of NF-κB signaling pathways, particularly in immune cells. Its proteolytic activity is a key driver in various B-cell lymphomas and autoimmune diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of (R)-Malt1-IN-3, a potent and selective allosteric inhibitor of MALT1. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to MALT1 and its Role in NF-κB Signaling

MALT1 is a multi-domain protein that functions as both a scaffold and a protease. Upon antigen receptor stimulation, MALT1 forms the CBM signalosome complex with CARMA1 (CARD11) and BCL10. This complex is crucial for the downstream activation of the IκB kinase (IKK) complex, which in turn leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB transcription factors to translocate to the nucleus and initiate the expression of genes involved in inflammation, immunity, and cell survival.

The proteolytic activity of MALT1, residing in its caspase-like domain, further amplifies NF-κB signaling by cleaving and inactivating negative regulators of the pathway, such as A20 and RelB. Dysregulation of MALT1 activity is a hallmark of certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), and has been implicated in various autoimmune disorders.

This compound: A Potent Allosteric Inhibitor of MALT1

This compound, also known as compound 121, is a small molecule inhibitor that targets an allosteric site on the MALT1 protein. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site, inducing a conformational change that inactivates the enzyme. This mode of inhibition can offer advantages in terms of selectivity and can modulate protein function without complete ablation.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Target/Cell Line | Parameter | Value (µM) |

| Biochemical Assay | MALT1 Protease | IC50 | 0.02 |

| Cellular Assay | OCI-LY3 cells | IL-6 Inhibition IC50 | 0.06 |

| Cellular Assay | OCI-LY3 cells | IL-10 Inhibition IC50 | 0.04 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's inhibitory activity.

MALT1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the proteolytic activity of recombinant MALT1.

Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the diluted compound or vehicle control (DMSO).

-

Add recombinant MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay assesses the ability of an inhibitor to block the cleavage of MALT1's endogenous substrates in a cellular context.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-Ly3)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against MALT1 substrates (e.g., RelB, A20) and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Culture OCI-Ly3 cells to the desired density.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the extent of substrate cleavage inhibition.

Cellular Viability Assay

This assay measures the effect of MALT1 inhibition on the viability and proliferation of cancer cell lines that are dependent on MALT1 activity.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-Ly3)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well white, clear-bottom microplates

-

Luminometer

Procedure:

-

Seed OCI-Ly3 cells in a 96-well plate at a predetermined density.

-

Prepare a serial dilution of this compound and add it to the cells.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Allow the plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Molecular Landscape

Diagrams are essential for understanding the complex biological processes and experimental designs discussed in this guide.

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling cascade upon B-cell receptor (BCR) activation.

Caption: MALT1 signaling cascade in B-cells.

Experimental Workflow for this compound Evaluation

The following diagram outlines the typical workflow for characterizing a MALT1 inhibitor like this compound.

Caption: Workflow for MALT1 inhibitor evaluation.

Allosteric Inhibition Mechanism

This diagram illustrates the principle of allosteric inhibition of MALT1 by this compound.

Caption: Allosteric inhibition of MALT1.

Conclusion

This compound represents a promising therapeutic candidate for diseases driven by aberrant MALT1 activity. Its potent and selective allosteric inhibition of the MALT1 protease offers a distinct mechanism of action with the potential for a favorable therapeutic window. The data and protocols presented in this guide provide a solid foundation for further research and development of this and other MALT1-targeting compounds. The continued exploration of MALT1 inhibitors is a critical endeavor in the pursuit of novel treatments for specific B-cell malignancies and autoimmune disorders.

(R)-Malt1-IN-3: A Technical Guide to a Potent Chemical Probe for MALT1 Paracaspase

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-Malt1-IN-3 as a chemical probe for the human paracaspase MALT1. It details the critical role of MALT1 in immune signaling and oncology, the mechanism of action of the inhibitor, quantitative data on its potency, and detailed experimental protocols for its characterization and use.

Introduction: MALT1 as a Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique, arginine-specific cysteine protease, the only known human paracaspase.[1][2] It is a key mediator in signaling pathways downstream of antigen receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[3][4] MALT1 possesses a dual function: it acts as a scaffold protein and as a protease.[5][6] As part of the CARD11-BCL10-MALT1 (CBM) signalosome, its scaffolding function is crucial for activating the IKK complex, leading to the activation of the canonical NF-κB pathway.[4][7][8]

The protease activity of MALT1 amplifies and sustains NF-κB signaling by cleaving and inactivating negative regulators of the pathway, including A20 (TNFAIP3), RelB, and CYLD.[5][9][10] Aberrant, constitutive MALT1 protease activity is a hallmark of certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it a compelling therapeutic target.[3][11] Inhibition of MALT1's proteolytic function has been shown to suppress the proliferation and survival of these cancer cells, providing a strong rationale for the development of specific inhibitors.[9][11][12]

This compound: A Specific MALT1 Chemical Probe

This compound is a potent small molecule inhibitor of the MALT1 protease. It serves as a valuable chemical probe to investigate the biological functions of MALT1's enzymatic activity. Its characterization allows for the precise dissection of MALT1's role in cellular processes and disease models. The available data for the related compound, MALT1-IN-3, demonstrates high potency in both biochemical and cellular assays.[13]

Quantitative Data on MALT1 Inhibition

The following tables summarize the quantitative data for MALT1-IN-3 and other relevant MALT1 inhibitors, providing a comparative view of their potency.

Table 1: Biochemical Potency of MALT1 Inhibitors

| Compound | Assay Type | Target | IC50 / Ki | Reference |

| MALT1-IN-3 | Biochemical Protease Assay | MALT1 | 0.06 µM | [13] |

| MI-2 | Biochemical Protease Assay | LZ-MALT1 | 2.5 µM | [9] |

| Z-VRPR-fmk | Biochemical Protease Assay | LZ-MALT1 | ~0.01 µM | [12] |

| NVS-MALT1 | TR-FRET (high salt) | Human MALT1 | 2.4 nM | [14] |

| NVS-MALT1 | TR-FRET (low salt) | Human MALT1 | 18 nM | [14] |

Table 2: Cellular Activity of MALT1 Inhibitors

| Compound | Cell Line | Assay Type | IC50 / GI50 | Reference |

| MALT1-IN-3 | OCI-Ly3 | IL-6 Release | 0.14 µM | [13] |

| MALT1-IN-3 | OCI-Ly3 | IL-10 Release | 0.13 µM | [13] |

| MI-2 | HBL-1 | Growth Inhibition | 0.2 µM | [9] |

| MI-2 | TMD8 | Growth Inhibition | 0.5 µM | [9] |

| MI-2 | OCI-Ly3 | Growth Inhibition | 0.4 µM | [9] |

| Z-VRPR-fmk | OCI-Ly3 | Growth Inhibition | ~10 µM | [11] |

Signaling Pathways and Experimental Workflows

Visualizations of the MALT1 signaling pathway and a typical workflow for inhibitor characterization are provided below.

Caption: MALT1 signaling pathway downstream of the B-cell receptor (BCR).

Caption: Experimental workflow for validating a chemical probe for MALT1.

Detailed Experimental Protocols

The following protocols are representative methodologies for characterizing this compound.

MALT1 Biochemical Inhibition Assay

This protocol measures the direct inhibition of recombinant MALT1 protease activity.

-

Principle: A fluorogenic peptide substrate containing the MALT1 recognition sequence is cleaved by recombinant MALT1, releasing a fluorophore and causing an increase in fluorescence. The inhibitor's potency is determined by measuring the reduction in this signal.

-

Reagents:

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5% Glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4.

-

Recombinant Enzyme: Purified, active MALT1 (e.g., a leucine-zipper dimerized construct, LZ-MALT1, for constitutive activity).[12]

-

Substrate: Ac-LR-AMC (or similar fluorogenic substrate).

-

Inhibitor: this compound, serially diluted in DMSO.

-

384-well, black, flat-bottom plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.

-

Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of recombinant MALT1 (final concentration ~1-5 nM) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the MALT1 substrate (final concentration ~10-20 µM).

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes using a plate reader.

-

Calculate the reaction rate (slope of the linear phase of fluorescence increase).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This protocol assesses the inhibitor's ability to block MALT1 activity inside cells by monitoring the cleavage of an endogenous substrate.

-

Principle: In ABC-DLBCL cell lines with constitutive MALT1 activity, endogenous substrates like RelB are continuously cleaved.[12] Treatment with a MALT1 inhibitor prevents this cleavage, leading to an accumulation of the full-length protein, which can be detected by Western blot.

-

Reagents:

-

Cell Line: ABC-DLBCL cell line (e.g., OCI-Ly3, TMD8).[9][12]

-

Inhibitor: this compound.

-

Culture medium (e.g., RPMI-1640 + 10% FBS).

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

-

Primary Antibodies: Anti-RelB, Anti-Actin (or other loading control).

-

Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Seed OCI-Ly3 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 4-24 hours.

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with 100 µL of Lysis Buffer on ice for 20 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE using 20-30 µg of protein per lane, followed by transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody against RelB overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Re-probe the membrane for a loading control (e.g., β-Actin). The ratio of full-length to cleaved RelB provides a measure of MALT1 inhibition.

-

ABC-DLBCL Cell Viability Assay

This protocol determines the effect of MALT1 inhibition on the survival and proliferation of MALT1-dependent cancer cells.

-

Principle: ABC-DLBCL cells are dependent on MALT1 activity for survival.[11] Inhibition of MALT1 leads to cell cycle arrest and apoptosis. Cell viability is measured using a luminescent assay that quantifies ATP, an indicator of metabolically active cells.

-

Reagents:

-

Cell Line: ABC-DLBCL cell line (e.g., OCI-Ly3, HBL-1).[9]

-

Inhibitor: this compound.

-

Culture medium.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

96-well, white, clear-bottom plates.

-

-

Procedure:

-

Seed cells at 10,000 cells/well in 100 µL of medium in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a potent and specific inhibitor of MALT1 paracaspase activity. Its characterization through rigorous biochemical and cellular assays establishes it as a high-quality chemical probe. This guide provides the foundational information and methodologies required for researchers to effectively utilize this compound to explore the complex biology of MALT1, validate its role in disease, and aid in the development of novel therapeutics targeting this critical enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Probes for Profiling of MALT1 Protease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Function and targeting of MALT1 paracaspase in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ways and waves of MALT1 paracaspase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Inhibition of MALT1 Protease Leads to a Progressive IPEX-Like Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Probe NVS-MALT1 | Chemical Probes Portal [chemicalprobes.org]

(R)-Malt1-IN-3 Target Engagement in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target engagement of (R)-Malt1-IN-3, a potent and specific covalent inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a validated therapeutic target in various B-cell lymphomas and autoimmune diseases.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data, and provides detailed experimental protocols for assessing its target engagement in a cellular context.

Introduction to MALT1 and this compound

MALT1, a paracaspase, plays a crucial role in the activation of lymphocytes.[2] It functions as both a scaffold protein and a protease within the CARD11-BCL10-MALT1 (CBM) signaling complex.[4] Upon antigen receptor stimulation, the CBM complex is formed, leading to the activation of IKK and subsequent activation of the NF-κB pathway.[2] The proteolytic activity of MALT1 is essential for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the signal.[2][5] In certain malignancies, like Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), MALT1 is constitutively active, driving cancer cell survival and proliferation.[6][7]

This compound, hereafter referred to as the compound, is a pharmacologically tractable, irreversible substrate-mimetic inhibitor that covalently binds to the active site of MALT1.[5][8] Its mechanism of action involves the specific inhibition of the MALT1 protease function, leading to the suppression of downstream signaling pathways and subsequent anti-proliferative and pro-apoptotic effects in MALT1-dependent cancer cells.[5]

Quantitative Data Summary

The cellular potency and target engagement of this compound have been characterized in various ABC DLBCL cell lines. The following tables summarize the key quantitative data.

Table 1: Cellular Potency of this compound in ABC DLBCL Cell Lines

| Cell Line | GI50 (nM) |

| OCI-Ly3 | 2.5 |

| OCI-Ly10 | 8.1 |

| TMD8 | 10.7 |

| HBL-1 | 148.2 |

GI50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data extracted from "Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth".

Table 2: this compound Target Engagement Measured by RelB Cleavage Inhibition

| Cell Line | % RelB Cleavage Inhibition (at 200 nM) |

| OCI-Ly3 | 96% |

| OCI-Ly10 | 93% |

| TMD8 | 88% |

| HBL-1 | 30% |

The percentage of RelB cleavage inhibition demonstrates the extent of MALT1 target engagement by the compound in different ABC DLBCL cell lines. Data extracted from "Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth".[5]

Signaling Pathways and Experimental Workflows

MALT1 Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway.

Caption: MALT1 in the NF-κB signaling cascade.

Mechanism of Action of this compound

The inhibitor covalently binds to the active site of MALT1, blocking its proteolytic function.

Caption: Inhibition of MALT1 by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cellular target engagement of this compound.

Western Blot for MALT1 Substrate Cleavage

This protocol is used to directly measure the inhibition of MALT1's proteolytic activity in cells by observing the cleavage of its substrates, such as RelB or BCL10.[5][6]

Protocol:

-

Cell Culture and Treatment:

-

Culture ABC DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10) under standard conditions.

-

Seed cells at a density of 1 x 10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 2, 20, 200 nM) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against RelB (to detect both full-length and cleaved forms) or BCL10 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Calculate the percentage of cleaved substrate relative to the total substrate.

-

Determine the percentage of cleavage inhibition by comparing treated samples to the vehicle control.

-

Caption: Western Blot Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[9][10]

Protocol:

-

Cell Treatment:

-

Culture cells to 80-90% confluency.

-

Treat cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for 1 hour.

-

-

Heating:

-

Harvest cells and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.

-

Cool the samples on ice for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).[9]

-

-

Separation of Soluble and Precipitated Proteins:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[9]

-

-

Sample Preparation and Western Blotting:

-

Carefully collect the supernatant (soluble fraction).

-

Quantify the protein concentration.

-

Analyze the soluble MALT1 levels by Western blotting as described in section 4.1, using an anti-MALT1 antibody.

-

-

Data Analysis:

-

Quantify the band intensities for MALT1 at each temperature.

-

Normalize the intensities to the unheated control.

-

Plot the percentage of soluble MALT1 as a function of temperature to generate a melting curve.

-

A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization and engagement.

-

Caption: CETSA Experimental Workflow.

NanoBRET™ Target Engagement Assay